N-[(4-Chlorophenyl)methyl]guanosine
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Overview
Description
N-[(4-Chlorophenyl)methyl]guanosine is a chemical compound that combines the structural features of guanosine, a nucleoside, with a 4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of protecting groups to shield the reactive sites on guanosine, followed by a nucleophilic substitution reaction to attach the 4-chlorophenylmethyl group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of N-[(4-Chlorophenyl)methyl]guanosine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups at the benzylic position.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleoside analogs and their interactions with biological systems.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]guanosine involves its interaction with molecular targets such as enzymes and nucleic acids. The 4-chlorophenylmethyl group can enhance the compound’s binding affinity to specific targets, influencing various biochemical pathways . This can result in modulation of enzyme activity or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs that have been modified with different substituents at the benzylic position. Examples include:
- N-[(4-Bromophenyl)methyl]guanosine
- N-[(4-Methylphenyl)methyl]guanosine
Uniqueness
N-[(4-Chlorophenyl)methyl]guanosine is unique due to the presence of the 4-chlorophenylmethyl group, which can impart distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .
Properties
CAS No. |
88158-09-2 |
---|---|
Molecular Formula |
C17H18ClN5O5 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C17H18ClN5O5/c18-9-3-1-8(2-4-9)5-19-17-21-14-11(15(27)22-17)20-7-23(14)16-13(26)12(25)10(6-24)28-16/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,19,21,22,27)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
QAMKHNPLOSECNP-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O)Cl |
Origin of Product |
United States |
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